molecular formula C9H10O3 B12862678 Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate

Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate

Cat. No.: B12862678
M. Wt: 166.17 g/mol
InChI Key: JSISJOWGBCKCEN-VOQCIKJUSA-N
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Description

Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate is a complex organic compound with a unique tricyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[22102,6]heptane-3-carboxylate typically involves multiple steps, starting from readily available precursorsCommon synthetic routes may involve Diels-Alder reactions, followed by oxidation and esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to desired outcomes .

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid: A similar compound with a carboxylic acid functional group instead of an ester.

    5-Oxotricyclo[2.2.1.02,6]heptane: A related compound lacking the ester group.

Uniqueness

Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

methyl (1R,2S,3S,4S,6R)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylate

InChI

InChI=1S/C9H10O3/c1-12-9(11)7-4-2-3-5(7)6(3)8(4)10/h3-7H,2H2,1H3/t3-,4+,5+,6-,7-/m1/s1

InChI Key

JSISJOWGBCKCEN-VOQCIKJUSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@@H]2C[C@@H]3[C@H]1[C@@H]3C2=O

Canonical SMILES

COC(=O)C1C2CC3C1C3C2=O

Origin of Product

United States

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